1H,1H,9H-Perfluorononyl p-toluenesulfonate
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Overview
Description
1H,1H,9H-Perfluorononyl p-toluenesulfonate is a synthetic chemical compound with the molecular formula C16H10F16O3S. It belongs to the family of perfluoroalkyl sulfonates, which are known for their unique properties such as high thermal stability, chemical resistance, and surfactant characteristics . This compound is often used in various industrial and scientific applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1H,1H,9H-Perfluorononyl p-toluenesulfonate typically involves the reaction of perfluorononyl alcohol with p-toluenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process . The reaction conditions, including temperature and solvent choice, are crucial for achieving high yields and purity.
Industrial production methods may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and scalability. The use of high-purity starting materials and stringent control of reaction parameters are essential to produce the compound on a large scale.
Chemical Reactions Analysis
1H,1H,9H-Perfluorononyl p-toluenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the perfluoroalkyl group.
Common reagents used in these reactions include strong acids or bases, nucleophiles such as amines or thiols, and oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
1H,1H,9H-Perfluorononyl p-toluenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in biological studies to investigate the effects of perfluoroalkyl substances on living organisms.
Medicine: Research into its potential use in drug delivery systems and as a component in medical devices is ongoing.
Mechanism of Action
The mechanism by which 1H,1H,9H-Perfluorononyl p-toluenesulfonate exerts its effects is primarily related to its surfactant properties. The perfluoroalkyl group provides hydrophobic characteristics, while the sulfonate group imparts hydrophilic properties, allowing the compound to reduce surface tension and stabilize emulsions. This dual functionality makes it effective in various applications where surface activity is required .
Comparison with Similar Compounds
1H,1H,9H-Perfluorononyl p-toluenesulfonate can be compared with other perfluoroalkyl sulfonates such as:
Perfluorooctanesulfonate (PFOS): Known for its widespread use and environmental persistence, PFOS has similar surfactant properties but differs in chain length and environmental impact.
Perfluorobutanesulfonate (PFBS): A shorter-chain alternative with lower bioaccumulation potential, PFBS is used in applications where reduced environmental impact is desired.
Perfluorodecanesulfonate (PFDS): With a longer chain length, PFDS offers enhanced thermal stability and chemical resistance but may have higher bioaccumulation potential.
The uniqueness of this compound lies in its specific chain length and balance of hydrophobic and hydrophilic properties, making it suitable for specialized applications where other perfluoroalkyl sulfonates may not be as effective.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F16O3S/c1-7-2-4-8(5-3-7)36(33,34)35-6-10(19,20)12(23,24)14(27,28)16(31,32)15(29,30)13(25,26)11(21,22)9(17)18/h2-5,9H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXVBJFBLLGPKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F16O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379936 |
Source
|
Record name | 1H,1H,9H-Perfluorononyl p-toluenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864-23-3 |
Source
|
Record name | 1H,1H,9H-Perfluorononyl p-toluenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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